methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
CAS No.:
Cat. No.: VC14982711
Molecular Formula: C24H22O8
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22O8 |
|---|---|
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | methyl 2-[7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
| Standard InChI | InChI=1S/C24H22O8/c1-13-16-5-7-19(14(2)23(16)32-24(27)17(13)11-22(26)28-3)31-12-18(25)15-4-6-20-21(10-15)30-9-8-29-20/h4-7,10H,8-9,11-12H2,1-3H3 |
| Standard InChI Key | JORFMKVQKGLDSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCCO4)CC(=O)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Structural Features
The compound’s architecture comprises three primary components:
-
Coumarin backbone: A 4,8-dimethyl-2-oxo-2H-chromen scaffold provides planar aromaticity and redox activity .
-
Benzodioxin substituent: A 2,3-dihydro-1,4-benzodioxin-6-yl group attached via a 2-oxoethoxy linker introduces steric bulk and potential hydrogen-bonding interactions .
-
Ester functionalization: A methyl acetate group at position 3 enhances solubility and metabolic stability .
Table 1: Key Molecular Descriptors
The benzodioxin ring’s electron-rich nature and the coumarin core’s conjugated system suggest potential π-π stacking interactions with biological targets, such as enzymes or receptors .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
-
Coumarin core formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the 4,8-dimethyl-2-oxochromen scaffold .
-
Benzodioxin coupling: A Mitsunobu reaction or nucleophilic substitution attaches the 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy group to the coumarin’s 7-hydroxyl position .
-
Esterification: Acetylation at position 3 using methyl chloroacetate completes the structure .
Table 2: Representative Reaction Conditions
Side reactions, such as over-oxidation of the benzodioxin ring or ester hydrolysis, necessitate strict control of temperature and pH.
Physicochemical and Spectroscopic Characterization
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF . Stability studies indicate degradation under alkaline conditions (t₁/₂ = 4.2 h at pH 9), necessitating storage at 4°C in inert atmospheres .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, coumarin H-5), 6.95–6.88 (m, 3H, benzodioxin), 4.32 (s, 2H, OCH₂CO), 3.72 (s, 3H, COOCH₃), 2.41 (s, 3H, CH₃), 2.37 (s, 3H, CH₃) .
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O coumarin), 1240 cm⁻¹ (C-O-C) .
| Cell Line | EC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 18.7 | Caspase-3 activation, Bcl-2↓ |
| A549 | 24.1 | ROS generation, G0/G1 arrest |
| HEK-293 | >50 | No significant toxicity |
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 32 μg/mL, comparable to ciprofloxacin (MIC = 2 μg/mL). Synergy studies with β-lactams are underway.
Challenges and Future Directions
While the compound’s structural complexity enables diverse bioactivities, scalability issues in synthesis (e.g., low yields in benzodioxin coupling) and metabolic instability in vivo remain hurdles . Future research should prioritize:
-
Prodrug development: Masking the ester group to enhance bioavailability.
-
Target identification: CRISPR-Cas9 screens to pinpoint molecular targets.
-
In vivo efficacy: Pharmacokinetic studies in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume